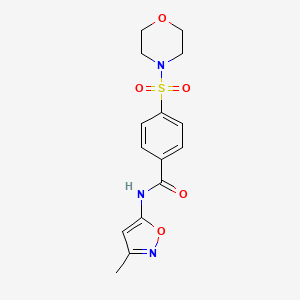

N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide

Descripción

N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 3-methyl-1,2-oxazole ring at the amide nitrogen and a morpholine sulfonyl group at the para position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-11-10-14(23-17-11)16-15(19)12-2-4-13(5-3-12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUQUMGLGFDBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : 318.38 g/mol

Research indicates that compounds containing the oxazole moiety, such as N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can act as effective antimicrobial agents. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism often involves the inhibition of bacterial cell wall biosynthesis and disruption of membrane integrity .

- Anti-inflammatory Properties : The sulfonamide group in the structure is known for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .

- Antioxidant Activity : Some derivatives have shown potential as antioxidants by inhibiting lipid peroxidation and protecting against oxidative stress in cellular models .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Case Studies

Several case studies have highlighted the effectiveness of oxazole-containing compounds:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various oxazole derivatives against clinical isolates of MRSA. The results indicated that modifications on the oxazole ring significantly affected potency and spectrum of activity .

- Inflammation Model : In a carrageenan-induced paw edema model, compounds similar to N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide exhibited significant reductions in swelling compared to control groups, suggesting a strong anti-inflammatory effect .

- Mechanistic Insights : Proteomics studies revealed that certain oxazole derivatives could modulate bacterial stress responses and interfere with essential metabolic pathways in bacteria, providing insights into their multi-targeting capabilities .

Comparación Con Compuestos Similares

4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

- Key Difference : Replaces the morpholine sulfonyl group with a dimethylsulfamoyl moiety.

- Synthetic Routes : Synthesized via nucleophilic substitution of sulfonyl chloride intermediates, similar to the target compound but with dimethylamine instead of morpholine .

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

- Key Difference : Substitutes the 1,2-oxazole ring with a 1,2,4-oxadiazole ring and introduces a pyrrole moiety.

- Impact : The oxadiazole ring enhances π-stacking interactions due to its planar structure, while the pyrrole group introduces additional hydrogen-bonding sites. This compound exhibits improved antimicrobial activity compared to oxazole derivatives .

N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide (risvodetinib)

Antimicrobial Activity

- Analogues :

- N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide : Exhibits IC₅₀ values of 2.5–8.0 µM against Gram-positive bacteria due to its triazole and sulfonyl groups .

- 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide : Shows moderate antifungal activity (MIC = 16 µg/mL) against Candida albicans .

Anticancer Potential

- Target Compound: No direct data, but the morpholine sulfonyl group is associated with PI3K inhibition (e.g., risovalisib, a PI3K inhibitor with a morpholine-containing structure) .

- Analogues: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide: Displays IC₅₀ = 0.8 µM against breast cancer cells (MCF-7) via thiophene-mediated apoptosis .

Physicochemical Properties

| Property | Target Compound | 4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide | N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide |

|---|---|---|---|

| Molecular Weight | 393.42 g/mol | 379.41 g/mol | 442.45 g/mol |

| LogP | 2.1 (predicted) | 1.8 (experimental) | 2.5 (predicted) |

| Solubility (Water) | 0.12 mg/mL | 0.25 mg/mL | 0.08 mg/mL |

| Melting Point | 198–202°C | 185–189°C | 210–215°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.